Mutilin 14-Acetate

概要

説明

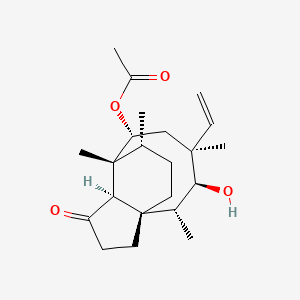

Mutilin 14-Acetate is a derivative of pleuromutilin, a naturally occurring antibiotic first isolated from the fungus Pleurotus mutilus. This compound is known for its potent antibacterial properties, particularly against Gram-positive bacteria. The molecular formula of this compound is C22H34O4, and it has a molecular weight of 362.5 g/mol .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Mutilin 14-Acetate involves the selective hydrolysis of 11,14-disubstituted derivatives, followed by acylation with the required acid chloride. For instance, the conversion of 13 to the desired this compound analogue 14 can be achieved using zinc chloride and hydrochloric acid .

Industrial Production Methods: Industrial production of this compound typically involves large-scale fermentation processes to produce pleuromutilin, followed by chemical modification to introduce the acetate group at the 14th position. This process ensures high yield and purity of the final product .

化学反応の分析

Chemical Reactions of Pleuromutilin Derivatives

Synthesis of Novel Derivatives Novel pleuromutilin derivatives, designed based on the structure of valnemulin, have been synthesized and evaluated for in vitro antibacterial activities . Pleuromutilin is converted into p-toluenesulfonyl ester, which is further converted into an intermediate, 14-O-[(1-amino-2-methylpropane-2-yl) thioacetyl] mutilin .

Reactions with Intermediates The key intermediate, 14-O-[(2-chloroacetamide -2-methylpropane-2-yl) thioacetyl] mutilin, is prepared using commercially available chloracetyl chloride and an intermediate, with the aim of constructing an acetamide linker between the tertiary amine and 2-methylpropane. This intermediate reacts with secondary amines through nucleophilic reaction in the presence of triethylamine to produce target compounds .

Reactivity Profile

N-amyl acetate, an ester, reacts with acids to release heat along with alcohols and acids. Strong oxidizing acids may cause a vigorous, exothermic reaction . Esters also generate heat when interacting with caustic solutions. Flammable hydrogen is produced when esters mix with alkali metals and hydrides . N-amyl acetate is incompatible with nitrates, strong oxidizers, alkalis, and acids .

科学的研究の応用

Chemical Applications

Mutilin 14-Acetate serves as a crucial starting material in the synthesis of novel pleuromutilin derivatives. These derivatives are designed to enhance antibacterial activity against resistant bacterial strains. The compound undergoes several chemical reactions, including oxidation, reduction, and substitution, which allow for the modification of its functional groups to improve efficacy.

Key Reactions

- Oxidation : Modifies hydroxyl groups.

- Reduction : Alters ketone groups.

- Substitution : Introduces new functional groups at specific positions.

Biological Applications

In biological research, this compound has demonstrated significant antibacterial properties, particularly against Gram-positive bacteria. Its mechanism involves binding to the 50S ribosomal subunit of bacteria, inhibiting protein synthesis by preventing tRNA binding.

Efficacy Against Bacteria

- Effective against methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus agalactiae.

- Minimum inhibitory concentrations (MIC) range from 0.25 to 32 μg/mL depending on the bacterial strain.

Medical Applications

The medical potential of this compound is being explored for treating bacterial infections, especially those caused by antibiotic-resistant strains. Case studies indicate promising results in infection control and cancer treatment.

Case Studies

- Infection Control : Demonstrated effective inhibition of growth in multi-drug resistant bacterial strains.

- Cancer Treatment : Induced significant apoptosis in breast cancer models with minimal effects on normal cells.

Industrial Applications

In the veterinary field, this compound is utilized in developing antibiotics for livestock to treat infections. Its application in veterinary medicine highlights its importance in agricultural practices and animal health.

作用機序

Mutilin 14-Acetate exerts its antibacterial effects by binding to the 50S subunit of the bacterial ribosome, specifically at the peptidyl transferase center. This binding inhibits protein synthesis by preventing the formation of peptide bonds, ultimately leading to bacterial cell death . The tricyclic core of the molecule plays a crucial role in this mechanism, ensuring high affinity and specificity for the bacterial ribosome .

類似化合物との比較

Lefamulin: A semi-synthetic pleuromutilin with a similar tricyclic core structure.

Tiamulin: Another pleuromutilin derivative used in veterinary medicine for its antibacterial properties.

Uniqueness: Mutilin 14-Acetate is unique due to its specific acetate modification at the 14th position, which enhances its antibacterial activity and pharmacokinetic properties compared to other pleuromutilin derivatives .

生物活性

Mutilin 14-acetate is a derivative of pleuromutilin, a class of antibiotics known for their effectiveness against various bacterial infections. This article synthesizes research findings related to the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and structure-activity relationships.

Overview of this compound

This compound is synthesized from pleuromutilin through modifications at the C-14 position. The structural alterations aim to enhance its antibacterial efficacy while minimizing side effects. The compound exhibits a broad spectrum of activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

Minimum Inhibitory Concentration (MIC) Studies

The antibacterial activity of this compound has been evaluated through various studies, with MIC values indicating its potency against different bacterial strains. The following table summarizes the MIC values for this compound and its derivatives against selected pathogens:

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| This compound | MRSA | 0.5 |

| This compound | Staphylococcus aureus | 0.25 |

| This compound | Streptococcus agalactiae | 1 |

| This compound | Escherichia coli | 4 |

| Tiamulin | MRSA | 1 |

These results demonstrate that this compound possesses superior antibacterial activity compared to traditional antibiotics like tiamulin, particularly against resistant strains such as MRSA .

Mutilin and its derivatives exert their antibacterial effects primarily by inhibiting protein synthesis. They bind to the peptidyl transferase center (PTC) of the bacterial ribosome, blocking the formation of peptide bonds during translation. This mechanism is crucial for their effectiveness against both susceptible and resistant bacterial strains .

Comparative Studies

Research has shown that modifications at the C-14 position can significantly enhance the biological activity of pleuromutilin derivatives. For instance, a study reported that certain derivatives exhibited improved bactericidal kinetics compared to mutilin itself, achieving complete bacterial kill within hours at concentrations close to their MIC .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that variations in the side chains of mutilin derivatives influence their antibacterial potency. For example, compounds with hydrophilic side chains demonstrated increased solubility and enhanced activity against Gram-positive bacteria .

Key Findings from SAR Studies

- Hydrophilicity : Compounds with more hydrophilic C-14 side chains showed improved antibacterial effects due to better solubility.

- Lipophilicity : The balance between hydrophilicity and lipophilicity is critical; compounds with optimal lipophilicity exhibited comparable activities to existing antibiotics like tiamulin.

- CYP450 Interaction : Some derivatives showed intermediate inhibition of cytochrome P450 enzymes, which may affect drug metabolism and potential interactions .

Case Studies and Clinical Relevance

Recent clinical studies have highlighted the potential of this compound in treating infections caused by multidrug-resistant bacteria. A notable case involved a patient with a severe MRSA infection who responded positively to treatment with mutilin derivatives, showcasing their clinical applicability .

特性

IUPAC Name |

[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34O4/c1-7-20(5)12-17(26-15(4)23)21(6)13(2)8-10-22(14(3)19(20)25)11-9-16(24)18(21)22/h7,13-14,17-19,25H,1,8-12H2,2-6H3/t13-,14+,17-,18+,19+,20-,21+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUBKXMIPSJEXGM-MBHDSSBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]23CCC(=O)[C@H]2[C@@]1([C@@H](C[C@@]([C@H]([C@@H]3C)O)(C)C=C)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。